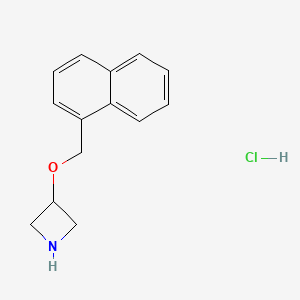
1-ナフタレンメトキシ-3-アゼチジン塩酸塩
概要
説明
3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride is a chemical compound with the CAS Number: 1354951-68-0 . It has a molecular weight of 249.74 . The IUPAC name for this compound is 3-(1-naphthylmethoxy)azetidine hydrochloride .
Molecular Structure Analysis
The InChI code for 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride is 1S/C14H15NO.ClH/c1-2-7-14-11(4-1)5-3-6-12(14)10-16-13-8-15-9-13;/h1-7,13,15H,8-10H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride is a powder that is stored at room temperature .作用機序
Mode of Action
It has been shown to have a neuroprotective effect in a mouse model of brain ischemia/reperfusion (i/r) injury .
Biochemical Pathways
The compound has been shown to have a neuroprotective effect in a mouse model of brain ischemia/reperfusion (I/R) injury, suggesting it may interact with pathways involved in inflammation, oxidative stress, and apoptosis .
Result of Action
3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride has been shown to have a neuroprotective effect in a mouse model of brain ischemia/reperfusion (I/R) injury . The compound significantly improved neurological deficits and brain edema, and suppressed I/R-induced apoptosis . It also significantly attenuated I/R-induced inflammation and oxidative stress .
実験室実験の利点と制限
One of the main advantages of using 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride in lab experiments is its high selectivity and potency for the CB1 receptor, which allows for precise manipulation of the endocannabinoid system. However, one limitation is that it may have off-target effects on other receptors, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride, including its potential therapeutic applications in metabolic disorders, addiction, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the complex interactions between the endocannabinoid system and other physiological processes, which may lead to the development of novel therapeutic targets.
科学的研究の応用
神経科学
1-ナフタレンメトキシ-3-アゼチジン塩酸塩: は、神経科学研究、特に神経保護剤の研究において有望な結果を示しています。 これは、虚血/再灌流傷害から脳組織を保護する可能性について調査されています。これは、虚血または酸素欠乏の期間後に血液供給が脳に戻ったときに発生する脳損傷の一種です .
薬理学
薬理学では、この化合物は、その構造上の独自性と潜在的な生物活性のために注目されています。 これは、様々な生物活性分子に見られる反応性と存在によって知られるアゼチジンコアを持つため、新しい治療薬の開発のためのリード化合物として役立つ可能性があります .
生化学
生化学者は、1-ナフタレンメトキシ-3-アゼチジン塩酸塩を、生物学的巨大分子との相互作用について探求する可能性があります。 酵素活性、タンパク質結合、代謝経路に対する潜在的な影響は、細胞プロセスと疾患メカニズムに関する洞察につながる可能性のある重要な研究分野です .
医薬品化学
この化合物は、化学修飾に適した構造フレームワークを持つため、医薬品化学における役割が重要です。 これは、多様な医薬品合成のための貴重な足場であり、新しい薬の発見につながる可能性があります .
有機合成
有機合成では、1-ナフタレンメトキシ-3-アゼチジン塩酸塩は、複雑な分子を構築するためのビルディングブロックとして使用できます。 そのアゼチジン環は、様々な変換のための反応部位を提供し、広範囲の化学物質の合成を可能にします .
分析化学
この化合物は、その明確に定義された構造と特性により、分析化学で標準または試薬として使用できます。 これは、化合物同定、定量化、反応機構の研究のための方法開発に関与している可能性があります .
Safety and Hazards
生化学分析
Biochemical Properties
3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome c oxidase and Na+, K±ATPase, which are crucial for cellular respiration and ion transport, respectively . The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity and influencing cellular processes.
Cellular Effects
The effects of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to upregulate the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which play a role in reducing oxidative stress within cells . Additionally, 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride can modulate the expression of genes involved in inflammation and apoptosis, thereby impacting cell survival and function.
Molecular Mechanism
The molecular mechanism of action of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide, a molecule involved in inflammatory responses . Additionally, 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride can activate signaling pathways such as the Akt pathway, which promotes cell survival and growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride have been observed to change over time. This compound exhibits stability under normal storage conditions, but its activity can degrade over extended periods or under specific conditions. Long-term studies have shown that 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . These temporal effects are crucial for understanding the potential long-term applications of this compound in biochemical research.
Dosage Effects in Animal Models
The effects of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride vary with different dosages in animal models. Studies have shown that at lower doses, this compound can exert beneficial effects such as neuroprotection and anti-inflammatory actions . At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Understanding the dosage effects is essential for determining the therapeutic potential and safety profile of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride.
Metabolic Pathways
3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound has been shown to influence metabolic flux and metabolite levels by modulating the activity of key enzymes such as cytochrome c oxidase and Na+, K±ATPase . These interactions can lead to changes in cellular energy metabolism and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride within cells are influenced by its interactions with transporters and binding proteins, which determine its bioavailability and activity.
Subcellular Localization
The subcellular localization of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within cells, where it interacts with biomolecules and modulates cellular processes . Post-translational modifications and targeting signals may direct 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride to particular subcellular locations, influencing its efficacy and specificity in biochemical reactions.
特性
IUPAC Name |
3-(naphthalen-1-ylmethoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-2-7-14-11(4-1)5-3-6-12(14)10-16-13-8-15-9-13;/h1-7,13,15H,8-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWHTFLJVUPYBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=CC=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





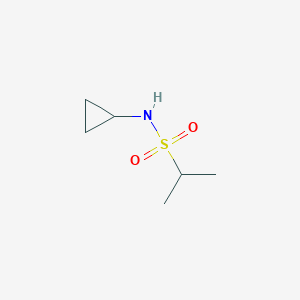
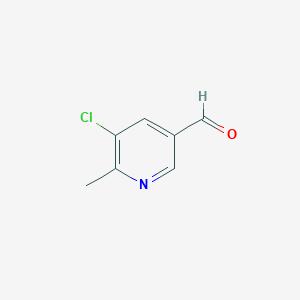

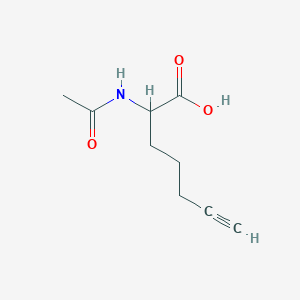
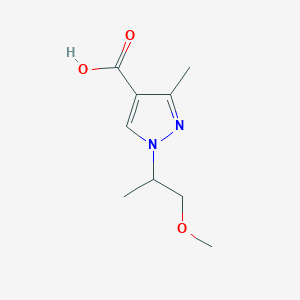
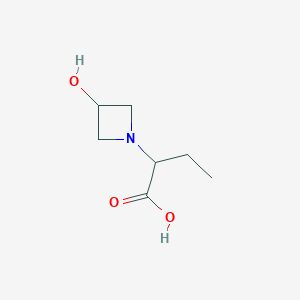
![2-{7,9-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1466204.png)
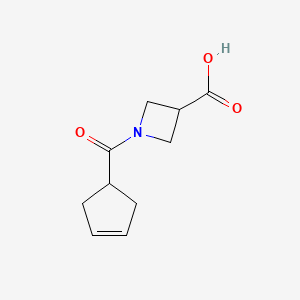
![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1466206.png)
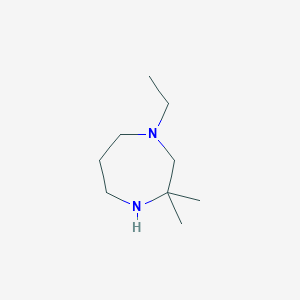
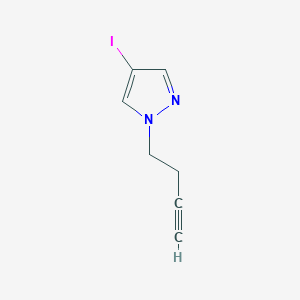
amine](/img/structure/B1466212.png)